1,2-Dichlorobenzene

Description

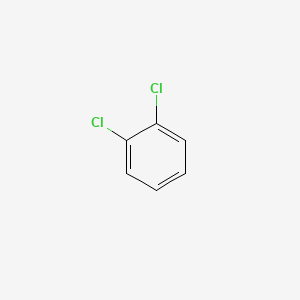

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2/c7-5-3-1-2-4-6(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLAFLAYFXFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020430 | |

| Record name | 1,2-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-dichlorobenzene appears as a clear colorless liquid with a pleasant odor. Denser than water and insoluble in water. Flash point 150 °F. Toxic by inhalation and ingestion. Used to make other chemicals, solvents, fumigants and insecticides and for many other uses., Liquid, Colorless to pale-yellow liquid with a pleasant, aromatic odor.(herbicide); [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colorless to pale-yellow liquid with a pleasant, aromatic odor., Colorless to pale-yellow liquid with a pleasant, aromatic odor. [herbicide] | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

356.9 °F at 760 mmHg (NTP, 1992), 180.1 °C at 760 mm Hg, 180-183 °C, 357 °F | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

151 °F (NTP, 1992), 151 °F, 155 °F (Open Cup); 151 °F (Closed Cup), 68 °C, closed cup; 74 °C, open cup, 66 °C c.c. | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 76.1 °F (NTP, 1992), Miscible with alcohol, ether, benzene., In water, 156 mg/L at 25 °C, Solubility in water: very poor, 0.01% | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.306 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3059 g/mL at 20 °C/4 °C, Saturated liquid density 81.45 lb/cu ft @ 70 °F, Saturated vapor density= 0.00065 lb/cu ft @ 70 °F, Relative density (water = 1): 1.3, 1.306, 1.30 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.05 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.05 (Air = 1), Relative vapor density (air = 1): 5.1, 5.05 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F ; 1.5 mmHg at 77 °F (NTP, 1992), 1.36 [mmHg], 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.16, 1 mmHg@68 °F, 1.5 mmHg@77 °F, 1 mmHg | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dichlorobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

1,4-dichlorobenzene /at/ 0.5-l% w/w., High purity grade: less than 0.2% 1,2,4-trichlorobenzene and less than 0.005% monochlorobenzene. Technical grade: less than 19.0% other dichlorobenzenes isomers, less than 1.0% trichlorobenzenes & less than 0.05% monochlorobenzene. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Colorless to pale-yellow liquid ... | |

CAS No. |

95-50-1; 25321-22-6(mixedisomers), 95-50-1 | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Dichlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-dichlorobenzene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | o-Dichlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DICHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PJ93I88XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, o-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ44AA20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1 °F (NTP, 1992), -16.7 °C, -17 °C, 1 °F | |

| Record name | O-DICHLOROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6211 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/521 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-DICHLOROBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1066 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-DICHLOROBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/755 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Dichlorobenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0189.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Introduction: The Significance of 1,2-Dichlorobenzene

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of 1,2-Dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as ortho-dichlorobenzene (o-DCB), is a chlorinated aromatic compound with the formula C₆H₄Cl₂.[1][2] It presents as a colorless to pale yellow liquid with a characteristic aromatic odor.[3][4] While poorly soluble in water, it is miscible with most organic solvents, making it a versatile industrial solvent and a critical chemical intermediate.[2][3] Its primary applications lie in the synthesis of agrochemicals, particularly herbicides based on 3,4-dichloroaniline, as well as in the manufacturing of dyes, pharmaceuticals, and other fine chemicals.[1][3][5] This guide provides a comprehensive exploration of the core synthesis mechanisms for this compound, the kinetic principles that govern its formation, and the industrial protocols for its production and purification.

Part 1: The Core Synthesis Mechanism — Electrophilic Aromatic Substitution

The predominant industrial route to this compound is the direct, sequential chlorination of benzene.[1][3] This process is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The synthesis occurs in two main stages: the formation of monochlorobenzene, followed by its subsequent chlorination to yield a mixture of dichlorobenzene isomers.

Stage 1: Monochlorination of Benzene

The first step involves the reaction of benzene with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[6][7] Benzene's delocalized π-electron system is relatively stable and requires a potent electrophile for a reaction to occur.[7][8] The Lewis acid catalyst is crucial for activating the chlorine molecule.

Mechanism of Electrophile Generation and Substitution:

-

Activation of Chlorine: The Lewis acid (e.g., FeCl₃) polarizes the Cl-Cl bond by accepting a pair of electrons from one of the chlorine atoms. This interaction generates a highly electrophilic chloronium ion (Cl⁺) character in the complex [FeCl₄]⁻Cl⁺.[9][10][11]

-

Nucleophilic Attack: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic chlorine atom. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9]

-

Restoration of Aromaticity: A weak base, typically the [FeCl₄]⁻ complex formed in the first step, abstracts a proton (H⁺) from the carbon atom bearing the chlorine.[9][11] The electrons from the C-H bond move back into the ring, restoring its stable aromatic system and yielding chlorobenzene. The catalyst (FeCl₃) is regenerated, and hydrogen chloride (HCl) is formed as a byproduct.[9][10]

Caption: Workflow for the catalyzed chlorination of benzene.

Stage 2: Formation of Dichlorobenzene Isomers

The second chlorination follows the same electrophilic aromatic substitution mechanism, but now the electrophile attacks monochlorobenzene. The existing chlorine substituent on the ring dictates the position of the second chlorine atom.

Kinetics and Regioselectivity:

The chlorine atom is an interesting case in EAS as it is an ortho-, para- directing group, yet it deactivates the ring towards further substitution.[2]

-

Inductive Effect (Deactivation): As a halogen, chlorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bond (inductive effect). This makes the ring less nucleophilic and thus less reactive than benzene itself.

-

Resonance Effect (Ortho-, Para-Direction): Chlorine has lone pairs of electrons that can be delocalized into the ring through resonance. This donation of electron density partially counteracts the inductive effect and, more importantly, stabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.[12] The resonance structures for ortho and para attack include a contributor where the positive charge is adjacent to the chlorine atom, allowing for direct stabilization by the chlorine's lone pair. This key stabilization is absent in meta attack.

Due to this electronic guidance, the chlorination of monochlorobenzene yields primarily this compound (ortho) and 1,4-dichlorobenzene (para), with only trace amounts of 1,3-dichlorobenzene (meta).[2]

Caption: Reaction pathways for the chlorination of monochlorobenzene.

While electronics favor both ortho and para products, steric hindrance often causes the para isomer to be formed in a higher ratio than the ortho isomer. The incoming electrophile experiences less spatial obstruction when attacking the position opposite the existing chlorine atom.[2]

Part 2: Industrial Synthesis and Process Kinetics

In an industrial setting, the goal is to maximize the yield of the desired dichlorobenzene isomers while minimizing the formation of byproducts like trichlorobenzenes and higher chlorinated compounds.[13] This is achieved by carefully controlling reaction parameters.

Typical Reaction Conditions

The liquid-phase chlorination of benzene is typically performed in a batch or continuous reactor.

| Parameter | Typical Value | Rationale & Field Insights |

| Catalyst | Ferric Chloride (FeCl₃) | Highly effective and economical. Iron metal can also be used, as it reacts with chlorine to form FeCl₃ in situ.[7] Other Lewis acids like AlCl₃ are also employed. |

| Temperature | 40 - 70°C | This moderate temperature range provides a sufficient reaction rate without promoting excessive formation of higher chlorinated byproducts.[1][14] |

| Pressure | Atmospheric | The reaction proceeds efficiently at atmospheric pressure, avoiding the need for expensive high-pressure equipment.[13][15] |

| Reactant Ratio | Controlled Chlorine Flow | The degree of chlorination is managed by the total amount of chlorine gas bubbled through the benzene. The reaction is stopped when the desired average degree of chlorination (typically around 2.1 to 2.8) is reached to optimize for dichlorobenzene.[14][16] |

Isomer Distribution in Practice

Under typical industrial conditions using a standard FeCl₃ catalyst, the chlorination of benzene yields a mixture of dichlorobenzene isomers. While ratios can be tuned, a representative product stream might contain approximately 40% this compound.[1] The para- to ortho-isomer ratio can range from 1.4:1 to 3.5:1.[16]

Part 3: Experimental Protocols and Isomer Separation

The crude product from the reactor is a mixture of unreacted starting material, monochlorobenzene, the three dichlorobenzene isomers, and polychlorinated benzenes. A multi-step purification process is essential.

Protocol 1: General Industrial Workflow

Caption: A typical industrial workflow for the synthesis and purification of dichlorobenzenes.

Protocol 2: Isomer Separation Methodologies

The separation of dichlorobenzene isomers is challenging due to their similar chemical properties but is achievable by exploiting their different physical properties.[14]

| Isomer | Boiling Point (°C) | Melting Point (°C) | Key Separation Principle |

| This compound (ortho) | 180.5 | -17.5 | Highest boiling point of the three isomers.[1] |

| 1,3-Dichlorobenzene (meta) | 173 | -24.8 | Similar boiling point to para-isomer, making distillation difficult.[17] |

| 1,4-Dichlorobenzene (para) | 174 | 53.1 | Significantly higher melting point due to molecular symmetry, which allows for efficient packing in a crystal lattice.[18] |

-

Fractional Distillation: The crude mixture is first distilled to remove unreacted benzene and monochlorobenzene. A subsequent, highly efficient fractional distillation column is used to separate the higher-boiling this compound as the bottoms product from the meta and para isomers, which come off as overheads.[16][19]

-

Crystallization: The overhead stream, enriched in meta- and para-isomers, is cooled. The highly symmetrical 1,4-dichlorobenzene has a much higher melting point and selectively crystallizes out of the solution.[14][16] The purified solid can then be separated by filtration, leaving the meta- and remaining ortho-isomers in the liquid mother liquor.[14]

-

Advanced Separation: For high-purity applications, further steps may be needed. The presence of the meta-isomer complicates purification.[16] One strategy involves selective chlorination, where the meta-isomer (which reacts faster than ortho or para) is converted into trichlorobenzene, which can then be easily removed by distillation.[14][16]

Part 4: Advanced and Alternative Synthesis Routes

While direct chlorination of benzene is the workhorse method, specialized applications may require alternative routes.

-

Shape-Selective Catalysis: The use of zeolite catalysts can significantly enhance the selectivity towards the para-isomer. The constrained pore structure of certain zeolites sterically hinders the formation of the bulkier ortho-isomer within the catalyst's active sites, favoring the linear para-isomer.[20][21]

-

Isomerization: It is possible to isomerize less desired dichlorobenzene isomers to a different mixture. For instance, under Friedel-Crafts conditions (e.g., AlCl₃), o-DCB or p-DCB can be converted to an equilibrium mixture that contains the thermodynamically more stable meta-isomer, providing a route to 1,3-dichlorobenzene.[22][23]

-

Hydrodechlorination: this compound can be synthesized by the gas-phase reaction of 1,2,4-trichlorobenzene with hydrogen over a platinum/spinel catalyst. This method involves removing a specific chlorine atom from a more highly chlorinated precursor.[24]

Conclusion

The synthesis of this compound is a mature industrial process rooted in the fundamental principles of electrophilic aromatic substitution. The mechanism is well-understood, with the regiochemical outcome dictated by the powerful directing effects of the chlorine substituent on the aromatic ring. While electronics favor both ortho and para products, kinetics and process conditions, including steric factors and catalyst choice, ultimately determine the final isomer distribution. The critical challenge in production lies not only in the synthesis itself but also in the energy-intensive and precise separation of the closely related isomers, a task accomplished through a strategic combination of fractional distillation and crystallization.

References

- This compound - Grokipedia. (n.d.). Grokipedia.

- US Patent 4,089,909A. (1978). Separation of dichlorobenzene isomers. Google Patents.

- US Patent 3,170,961A. (1965). Process for separating dichlorobenzene isomers. Google Patents.

- US Patent 3,847,755A. (1974). Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent. Google Patents.

- Removing isomeric impurities from 1,4-Dichlorobenzene synthesis. (n.d.). Benchchem.

- O-dichlorobenzene synthesizing method. (n.d.). Patsnap Eureka.

- This compound. (n.d.). Ataman Kimya.

- Environmental and Industrial Impacts of this compound: A Comprehensive Overview. (n.d.).

- This compound CAS N°: 95-50-1. (n.d.). OECD SIDS.

- Chlorination Of Benzene | Reaction, Uses, Facts & Summary. (2019). Chemistry Dictionary.

- EP Patent 0313990A2. (1989). Synthesis of 1,4-dichlorobenzene. Google Patents.

- CN Patent 101696151B. (2010). Synthetic method of m-dichlorobenzene. Google Patents.

- EP Patent 0301343A1. (1989). Process for the preparation of this compound. Google Patents.

- WO Patent 2007017900A2. (2007). Preparation of para dichlorobenzene from benzene or mono chlorobenzene. Google Patents.

- Akhmadullin, R. M., et al. (2023). Synthesis of para-Dichlorobenzene by Chlorobenzene Chlorination on NaY Zeolite Heterogeneous Catalyst. Russian Journal of Applied Chemistry, 95(9), 1347-1353.

- This compound. (n.d.). Wikipedia.

- Adding Cl to Benzene: Electrophilic Substitution. (2021). YouTube.

- Chlorination of benzene mechanism. (2024). YouTube.

- Thermodynamic Analysis of Isomerization Equilibria of Chlorotoluenes and Dichlorobenzenes in a Biphasic Reaction Systems Containing Highly Acidic Chloroaluminate Melts. (2016). ACS Publications.

- This compound. (n.d.). PubChem.

- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018). Master Organic Chemistry.

- Arrange the isomeric dichlorobenzene in the increasing order of their mel... (2025). Filo.

- A-Level H2 Chemistry: Halogenation of Benzene via Electrophilic Aromatic Substitution Rxn Mechanism. (2018). YouTube.

- 1,3-dichlorobenzene synthesis. (2021). YouTube.

- The halogenation of benzene - electrophilic substitution. (n.d.). Chemguide.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. This compound | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. One moment, please... [chemdictionary.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. WO2007017900A2 - Preparation of para dichlorobenzene from benzene or mono chlorobenzene - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. O-dichlorobenzene synthesizing method - Eureka | Patsnap [eureka.patsnap.com]

- 16. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]

- 17. US3847755A - Separation of dichlorobenzene isomers by extractive distillation with an aprotic polar solvent - Google Patents [patents.google.com]

- 18. Arrange the isomeric dichlorobenzene in the increasing order of their mel.. [askfilo.com]

- 19. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]

- 20. EP0313990A2 - Synthesis of 1,4-dichlorobenzene - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. CN101696151B - Synthetic method of m-dichlorobenzene - Google Patents [patents.google.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. EP0301343A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichlorobenzene for Solvent Modeling

Introduction: The Role of 1,2-Dichlorobenzene in Advanced Solvent Modeling

This compound (o-DCB), an aromatic organic compound, is a colorless to pale yellow liquid with a characteristic pleasant, aromatic odor.[1][2][3] In the realms of chemical synthesis and drug development, it is valued as a high-boiling, non-polar to moderately polar solvent.[1] Its utility extends from being a precursor in the synthesis of agrochemicals to a specialized solvent for unique materials like fullerenes.[4] For researchers and drug development professionals, an accurate understanding of its physicochemical properties is not merely academic; it is the bedrock of predictive and robust computational solvent modeling.

Solvent models, whether implicit or explicit, are critical for simulating molecular interactions, reaction kinetics, and predicting the solubility and stability of active pharmaceutical ingredients (APIs). The accuracy of these models is directly contingent on the quality of the input parameters for the solvent. This guide provides a detailed examination of the essential physicochemical properties of this compound, explains the causality behind their relevance in modeling, presents methodologies for their experimental validation, and outlines their practical application.

Part 1: Core Physicochemical Properties of this compound

The fundamental characteristics of a solvent dictate its behavior and interaction with solutes at the molecular level. For this compound, these properties provide the necessary parameters for computational force fields and continuum models.

Summary of Key Quantitative Data

The following table summarizes the critical physicochemical properties of this compound, compiled from authoritative sources. These values are essential for parameterizing solvent models used in molecular dynamics, QSPR (Quantitative Structure-Property Relationship), and other computational chemistry applications.

| Property | Value | Temperature (°C) | Significance in Solvent Modeling |

| Molecular Formula | C₆H₄Cl₂ | N/A | Defines the basic atomic composition for mass and structural calculations.[5][6] |

| Molecular Weight | 147.00 g/mol | N/A | A fundamental parameter for calculating molarity, mass density, and for force field parameterization.[1][5][6] |

| Density | 1.306 g/mL | 20-25 | Critical for setting up the correct box size and density in explicit solvent simulations (e.g., molecular dynamics) and for converting between mass and volume.[4][5][7] |

| Melting Point | -17.0 °C (1.4 °F) | N/A | Defines the lower limit of the liquid phase, relevant for low-temperature experimental design and simulations.[2][3][5] |

| Boiling Point | 180-183 °C (356-361 °F) | N/A | Indicates low volatility; its high value is a key parameter for validating force fields through simulation of thermodynamic properties like heat of vaporization.[1][3][4] |

| Vapor Pressure | 1.2 - 1.36 mmHg | 20-25 | Reflects volatility; important for modeling liquid-vapor equilibrium and for safety assessments.[2][4][8] |

| Water Solubility | 145 - 156 mg/L | 25 | Its low aqueous solubility is a key factor in partitioning studies (LogP/LogD) and for modeling biphasic systems.[2][3][9] |

| Log Kₒw | 3.4 | N/A | The octanol-water partition coefficient is a crucial measure of lipophilicity, essential for predicting membrane permeability and bioaccumulation of solutes.[1][9] |

| Dielectric Constant | 7.50 | N/A | A primary parameter for implicit solvent models (e.g., Poisson-Boltzmann), defining the solvent's ability to screen electrostatic interactions.[5] |

| Dipole Moment | ~2.5 - 2.6 D | N/A | This non-zero value confirms the molecule's polarity, which governs its interaction with polar solutes and its behavior in electric fields. It is a critical parameter for developing accurate force field charges.[10][11] |

| Viscosity | 1.324 mPa·s (or cP) | 25 | Essential for simulating dynamic properties such as diffusion rates and for modeling transport phenomena.[1][5] |

| Surface Tension | 36.61 dyn/cm | N/A | Important for modeling interfacial phenomena, such as droplet formation or interactions at a liquid-air or liquid-liquid interface.[1] |

| Refractive Index | 1.551 (n20/D) | 20 | Used in certain optical measurements and can be correlated with density and electronic polarizability in some advanced models.[5][8] |

Molecular Structure and Polarity: The "Why" Behind the Dipole Moment

The arrangement of atoms in this compound is fundamentally responsible for its key solvent properties. It consists of a benzene ring with two chlorine atoms substituted on adjacent (ortho) carbons.[4]

Caption: Molecular structure of this compound.

The carbon-chlorine bond is polar due to the higher electronegativity of chlorine compared to carbon.[12] In this compound, the two C-Cl bond dipoles are oriented at a 60° angle to each other.[10] This geometric arrangement results in a non-zero vector sum, giving the molecule a significant net dipole moment of approximately 2.5 D.[10][11] This is in stark contrast to its isomer, 1,4-dichlorobenzene, where the two C-Cl bond dipoles are positioned 180° apart and cancel each other out, resulting in a zero dipole moment. This inherent polarity is a critical insight; it explains why o-DCB can dissolve not only non-polar compounds (through van der Waals forces from its benzene ring) but also moderately polar solutes.

Part 2: Application in Solvent Modeling Workflows

The physicochemical properties detailed above are not just data points; they are essential inputs for creating predictive computational models. The choice of modeling technique dictates which properties are most critical.

Caption: Workflow for applying experimental data in solvent modeling.

Implicit Solvent Models

Implicit models approximate the solvent as a continuous medium with bulk properties. This approach is computationally efficient and widely used for calculating solvation free energies.

-

Causality: The most critical parameter for these models is the dielectric constant . A value of 7.50 for o-DCB indicates it is a medium of low-to-moderate polarity.[5] In a simulation, this value dictates the degree to which the solvent "screens" the electrostatic interactions between solute atoms. An accurate dielectric constant is essential for correctly predicting the stability of charged or highly polar species in the solvent.

Explicit Solvent Models

Explicit models treat individual solvent molecules as distinct entities. This method is computationally intensive but provides unparalleled detail on specific solvent-solute interactions, such as hydrogen bonding and solvent structuring.

-

Causality: For explicit simulations (e.g., using GROMACS, AMBER), a force field must be parameterized for this compound.

-

Density and Boiling Point are used to validate this force field. A well-parameterized model, when used in a simulation of pure o-DCB, should correctly reproduce its experimental density and thermodynamic properties like the heat of vaporization (which is related to the boiling point).

-

Viscosity and diffusion coefficients serve as further validation for the dynamic properties of the model. The simulation should reproduce the timescale of molecular motion seen in the real liquid.

-

Part 3: Experimental Protocols for Property Validation

To ensure the trustworthiness of a solvent model, the input parameters should be based on robust, verifiable experimental methods. Below are step-by-step protocols for determining key properties of this compound.

Protocol: Determination of Density using a Pycnometer

Principle: This gravimetric method determines density by measuring the mass of a precise, known volume of liquid. Its accuracy relies on meticulous mass measurements and temperature control.

Methodology:

-

Preparation: Clean a pycnometer of known volume (e.g., 25 mL) with a suitable solvent (e.g., acetone) and dry it completely.

-

Calibration: Measure the mass of the empty, dry pycnometer (m₁). Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C) and measure its mass (m₂). The volume (V) is calculated using the density of water at that temperature.

-

Measurement: Empty and dry the pycnometer. Fill it with this compound at the same, precisely controlled temperature.

-

Weighing: Measure the mass of the pycnometer filled with this compound (m₃).

-

Calculation: The density (ρ) of this compound is calculated as: ρ = (m₃ - m₁) / V

-

Validation: Repeat the measurement at least three times to ensure reproducibility. The standard deviation should be minimal.

Protocol: Determination of Viscosity using an Ostwald Viscometer

Principle: This method relies on measuring the time it takes for a fixed volume of liquid to flow through a narrow capillary under the influence of gravity. The flow time is proportional to the kinematic viscosity.

Methodology:

-

Setup: Place the Ostwald viscometer in a constant temperature water bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.

-

Loading: Introduce a precise volume of this compound into the larger bulb of the viscometer.

-

Flow Measurement: Using a pipette bulb, draw the liquid up through the capillary into the upper bulb, above the upper fiducial mark.

-

Timing: Release the suction and, using a stopwatch, accurately measure the time (t) it takes for the liquid meniscus to fall from the upper to the lower fiducial mark.

-

Calculation: The viscosity (η) is calculated relative to a reference liquid (e.g., water) with known viscosity (η₀) and density (ρ₀): η = η₀ * (ρ * t) / (ρ₀ * t₀) (where ρ and t are for o-DCB, and ρ₀ and t₀ are for the reference).

-

Trustworthiness: The experiment must be repeated multiple times. The viscometer must be scrupulously clean, as any residue will alter the flow time and invalidate the results.

Part 4: Safety and Handling for Experimental Work

As a Senior Application Scientist, it is imperative to ground all theoretical and experimental work in a culture of safety. This compound is a hazardous chemical that requires careful handling.

-

Exposure Risks: The compound is toxic via inhalation and ingestion and can cause irritation to the skin, eyes, and respiratory tract.[2][13] High-level exposure may lead to damage to the liver, kidneys, and central nervous system.[2][13]

-

Handling Precautions: Always handle this compound inside a certified chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[8][15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[2][7] Although it has a high flash point of around 66 °C (151 °F), it is combustible.[7][8]

-

Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, regional, and national regulations.[14] Do not empty into drains, as it is toxic to aquatic life with long-lasting effects.[14][16]

Conclusion

This compound is a solvent with a unique combination of properties—high boiling point, moderate polarity, and an aromatic character—that make it valuable for specific applications in drug development and chemical synthesis. Effective computational modeling of systems containing this solvent is critically dependent on the accurate parameterization of its physicochemical properties. As demonstrated, properties such as the dielectric constant, density, and dipole moment are not arbitrary numbers but direct inputs that govern the behavior of a simulated system. By grounding models in high-quality, experimentally validated data and understanding the causal link between each property and its role in the simulation, researchers can build trustworthy, predictive models that accelerate discovery and development.

References

- This compound | C6H4Cl2 | CID 7239 - PubChem. (n.d.).

- This compound - Wikipedia. (n.d.).

- 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.).

- This compound - Ataman Kimya. (n.d.).

- This compound - OECD SIDS. (n.d.).

- This compound - Grokipedia. (n.d.).

- This compound - Stenutz. (n.d.).

- CHEMICAL AND PHYSICAL INFORMATION - ATSDR. (n.d.).

- Dichlorobenzene - opsis ab. (n.d.).

- 1-2-Dichlorobenzene - Aromatic Compounds - Global Chemical Supplier. (n.d.).

- This compound - Solubility of Things. (n.d.).

- This compound | C6H4Cl2 | CID 7239 - PubChem (alternate link). (n.d.).

- Safety Data Sheet: this compound - Carl ROTH. (n.d.).

- Calculate the dipole moment of this compound. - Filo. (2025).

- Safety Data Sheet: this compound - Chemdox. (n.d.).

- This compound HAZARD SUMMARY - NJ.gov. (n.d.).

- This compound - CHEMICAL POINT. (n.d.).

- Environmental and Industrial Impacts of this compound: A Comprehensive Overview. (n.d.).

- Fact sheet: this compound - Golder. (n.d.).

- Benzene, 1,2-dichloro- - NIST WebBook. (n.d.).

- Safety Data Sheet: this compound - Carl ROTH (alternate link). (n.d.).

- 1,2,Dichlorobenzene is polar or non polar?? - ResearchGate. (2017).

- Why dipole moment of this compound is higher than chlorobenzene? - Quora. (2020).

- Benzene, 1,2-dichloro- - NIST WebBook (Antoine Equation). (n.d.).

- Dipole moment is shown by - Sarthaks eConnect. (2023).

- Dipole moment is shown by - Allen. (n.d.).

Sources

- 1. This compound | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound [stenutz.eu]

- 6. Dichlorobenzene [opsis.se]

- 7. This compound | 95-50-1 [chemicalbook.com]

- 8. 1,2-二氯苯 anhydrous, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. Calculate the dipole moment of this compound. Given the bond moment.. [askfilo.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. nj.gov [nj.gov]

- 14. carlroth.com [carlroth.com]

- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 16. sds.chemdox.com [sds.chemdox.com]

Quantum chemical calculations of 1,2-Dichlorobenzene electronic structure

An In-depth Technical Guide to the Quantum Chemical Calculation of 1,2-Dichlorobenzene's Electronic Structure

Abstract: This technical guide provides a comprehensive walkthrough for performing and interpreting quantum chemical calculations on this compound (o-DCB). It is designed for researchers, computational chemists, and drug development professionals seeking to understand and predict the electronic properties, reactivity, and spectroscopic behavior of this important organochlorine compound. By integrating theoretical foundations with a practical, step-by-step computational workflow, this document explains not only how to perform the calculations but why specific methodological choices are made, ensuring a robust and scientifically sound approach.

Introduction: The Significance of this compound

This compound (o-DCB) is a derivative of benzene with two adjacent chlorine atoms, making it a non-polar colorless liquid at room temperature.[1] It finds widespread use as a high-boiling solvent, particularly for dissolving fullerenes, and serves as a chemical intermediate in the synthesis of agrochemicals like herbicides.[1] Its prevalence and persistence also make it a subject of environmental interest.

Understanding the electronic structure of o-DCB is paramount for predicting its behavior in these applications. The distribution of electrons within the molecule governs its reactivity, its interaction with other molecules, its spectroscopic signature, and its overall stability.[2][3] Quantum chemical calculations provide a powerful, atomistically-detailed lens through which we can investigate these properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[4] This guide will delineate the theoretical and practical steps required to model o-DCB's electronic landscape with high fidelity.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set.[5] For a molecule like this compound, with its π-conjugated system and highly electronegative chlorine atoms, these choices are critical for capturing the underlying physics correctly.

The Workhorse: Density Functional Theory (DFT)

While traditional wavefunction-based methods like Hartree-Fock (HF) provide a foundational starting point, Density Functional Theory (DFT) has become the predominant method for systems of this size due to its excellent balance of computational cost and accuracy. DFT methods model the electronic energy and properties based on the molecule's three-dimensional electron density, rather than the complex many-electron wavefunction.[3]

The core of any DFT calculation is the exchange-correlation (XC) functional, which approximates the quantum mechanical interactions between electrons. For o-DCB, a hybrid functional , such as the widely-used B3LYP , is an excellent choice. Hybrid functionals incorporate a portion of exact exchange from HF theory, which significantly improves the description of electronic properties in many organic and organometallic systems.[6] Other modern functionals like the M06-2X or ωB97X-D are also powerful choices, particularly for systems where non-covalent interactions are important.

The Language of Electrons: Basis Sets

A basis set is a collection of mathematical functions (Gaussian-type orbitals are most common) placed on each atom to construct the molecular orbitals.[7] The size and flexibility of the basis set dictate the quality of the calculation.

-

Pople-style Basis Sets : These are commonly used and offer a systematic way to improve accuracy. For o-DCB, a basis set like 6-311+G(d,p) is highly recommended. Let's break down this nomenclature:

-

6-311 : This is a "triple-zeta" split-valence basis set, meaning it uses three separate functions to describe each valence orbital, providing significant flexibility.

-

+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are broad functions essential for describing the electron density far from the nucleus, which is crucial for anions, excited states, and accurately modeling the electron-rich chlorine atoms.

-